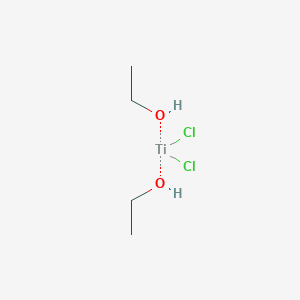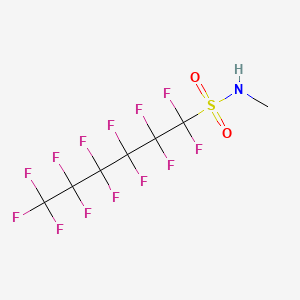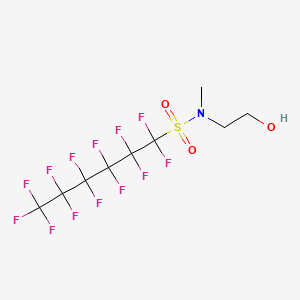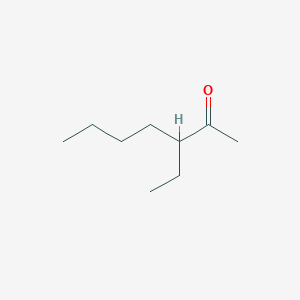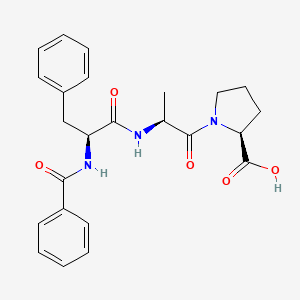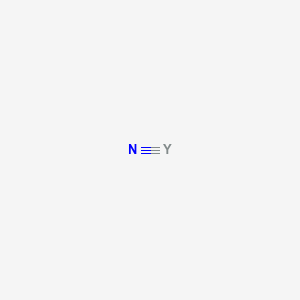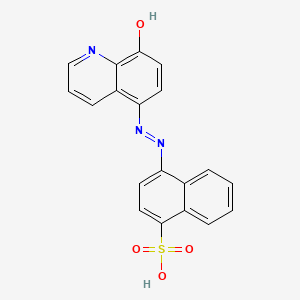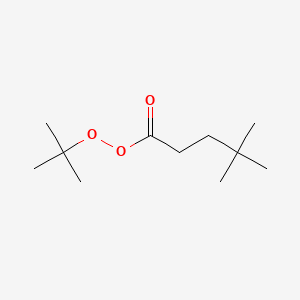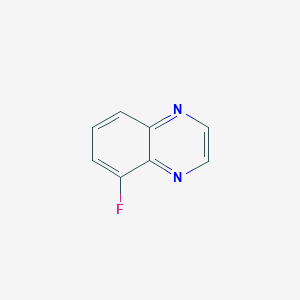
5-Fluoroquinoxaline
Overview
Description
5-Fluoroquinoxaline is a chemical compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in medicinal chemistry . Fluoroquinolones, a class of compounds that includes this compound, have been synthesized and evaluated for their antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal properties .Molecular Structure Analysis
The molecular structure of this compound consists of a fused benzene and pyrazine ring with a fluorine atom at the 5th position . The InChI code for this compound isInChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H . Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a topological polar surface area of 25.8 Ų and a complexity of 140 . It does not have any hydrogen bond donors but has three hydrogen bond acceptors .Scientific Research Applications
Antibacterial Activity
5-Fluoroquinoxaline derivatives, such as those derived from fluoroquinolones like ciprofloxacin and norfloxacin, have shown promising antibacterial activity. These compounds have been synthesized and tested against various Gram-positive and Gram-negative bacteria, demonstrating significant efficacy. For example, certain ciprofloxacin derivatives exhibited notable in vitro antibacterial activity against bacteria like S. aureus and S. epidermidis, with some compounds being more active than the reference drug ciprofloxacin itself (Mirzaei & Foroumadi, 2000).
Cancer Treatment and Resistance
5-Fluorouracil (5-FU), a compound related to this compound, is widely used in cancer treatment. Its mechanisms of action have been extensively studied, leading to strategies that enhance its anticancer activity. However, drug resistance remains a significant challenge. Technologies like DNA microarray profiling are being explored to identify genes involved in 5-FU resistance, potentially offering new targets for chemotherapy or as predictive biomarkers for 5-FU-based chemotherapy (Longley, Harkin, & Johnston, 2003). Additionally, the ATP-dependent multidrug resistance protein-5 (MRP5, ABCC5) has been shown to confer resistance to 5-FU by transporting its monophosphate metabolites, suggesting a role in drug resistance in colorectal and breast tumors (Pratt et al., 2005).
Pharmacogenomics in Chemotherapy
Recent studies focus on the selection of predictive pharmacogenomic tests for Fluoropyrimidine/Oxaliplatin-based therapy, commonly used to treat cancers such as colorectal, ovarian, and gastrointestinal. This approach aims to stratify patients based on their individual response to drugs, thereby optimizing cancer treatment and cost-effectiveness (Di Francia et al., 2015).
Cardiac Toxicity in Cancer Treatment
5-FU, a compound related to this compound, has been linked to cardiovascular toxicities, although the exact mechanisms remain unclear. Studies have explored its effects on human cardiomyocytes and endothelial cells, revealing potential explanations for 5-FU-induced cardiovascular toxicity, such as autophagic features and reactive oxygen species (ROS) elevation (Focaccetti et al., 2015).
Safety and Hazards
Future Directions
Fluoroquinolones, including 5-Fluoroquinoxaline, are promising synthetic classes of antimicrobial agents with broad-spectrum and potent activity . They have been studied for their potential in treating various diseases, including infectious diseases caused by bacteria, fungi, and viruses . Future research may focus on developing new fluoroquinolone derivatives with improved properties and exploring their potential applications in antitubercular and anticancer therapies .
Mechanism of Action
Target of Action
5-Fluoroquinoxaline, like other fluoroquinolones, primarily targets bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By targeting these enzymes, this compound disrupts these essential processes, leading to bacterial cell death .
Mode of Action
This compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This binding forms a ternary complex of drug, enzyme, and DNA, which blocks the progress of the replication fork . This interruption of DNA replication and transcription processes leads to the death of the bacterial cell .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in DNA replication and transcription . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the supercoiling and relaxation of DNA, processes that are essential for DNA replication and transcription . The disruption of these pathways leads to the cessation of these vital cellular processes and ultimately to bacterial cell death .
Pharmacokinetics
They are well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys . These properties contribute to their broad-spectrum antibacterial activity and their efficacy in treating various infections .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth and proliferation . By disrupting DNA replication and transcription, this compound causes bacterial cell death, thereby helping to clear bacterial infections .
Action Environment
Fluoroquinolones, including this compound, are ubiquitous in the environment due to their widespread use and persistence . Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of fluoroquinolones . Furthermore, the presence of fluoroquinolones in the environment can contribute to the development of bacterial resistance, which is a significant concern for the continued effectiveness of this class of antibiotics .
Biochemical Analysis
Biochemical Properties
It is known that quinoxalines, the family to which 5-Fluoroquinoxaline belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that quinoxalines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Metabolic Pathways
It is known that quinoxalines can interact with various enzymes and cofactors
Properties
IUPAC Name |
5-fluoroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2/c9-6-2-1-3-7-8(6)11-5-4-10-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCYVCLBSVVQDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349151 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77130-30-4 | |
| Record name | 5-fluoroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30349151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



